molecular formula C9H13N B1266651 4-Butylpyridine CAS No. 5335-75-1

4-Butylpyridine

Cat. No.: B1266651
CAS No.: 5335-75-1
M. Wt: 135.21 g/mol
InChI Key: LWMDPZVQAMQFOC-UHFFFAOYSA-N
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Description

4-Butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a butyl group is attached to the fourth carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

4-Butylpyridine plays a significant role in biochemical reactions, particularly in the context of dye-sensitized solar cells. It acts as a specific additive in redox electrolytes, enhancing the performance of these cells by improving the crystallinity and stability of the perovskite layer . In biochemical systems, this compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even provide protective benefits against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into more water-soluble metabolites for excretion . This metabolic process can influence the levels of other metabolites in the body, potentially affecting metabolic flux and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of this compound within tissues can also be influenced by its lipophilicity, which affects its ability to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and regulatory proteins . These interactions can influence the activity of this compound and its effects on cellular processes, including energy production and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with butyl halides in the presence of a base. For instance, the reaction of pyridine with butyl bromide in the presence of potassium carbonate can yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reaction under milder conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-Butylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Butylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-tert-Butylpyridine: Similar in structure but with a tert-butyl group instead of a butyl group.

    2,4,6-Tri-tert-butylpyridine: Contains three tert-butyl groups attached to the pyridine ring.

    4-Butylpyridine N-oxide: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its linear butyl group provides different steric and electronic effects compared to branched alkyl groups, influencing its behavior in chemical reactions and applications .

Properties

IUPAC Name

4-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMDPZVQAMQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201511
Record name 4-Butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-75-1
Record name 4-Butylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butylpyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BUTYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

4-Butylpyridine was prepared by adding potassium-t-butoxide (0.68 g, 6 mmol) to propylphosphonium bromide (Aldrich) (2.4 g, 6.0 mmol) in THF (10 mL), at 0° C. and stirring at room temperature for 1 hour. Pyridine-4-carbaldehyde (428 mg, 4 mmol) was added and the reaction mixture stirred for 2 h. The reaction mixture was then poured into water and extracted with ethyl acetate. The product obtained after removing the solvent was taken as such in methanol (30 mL) to which palladium on carbon (10%, 300 mg) was added and hydrogenated at 1 atm pressure over night. Removal of solvent and purification on column chromatography using ethyl acetate resulted in pure product 4-butylpyridine (500 mg, 92%):
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
propylphosphonium bromide
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
428 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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